2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride is a complex organic compound belonging to the class of benzoxazole derivatives. These compounds are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry, pharmaceuticals, and industrial applications. The structural uniqueness of this compound contributes to its potential therapeutic applications, particularly in drug discovery and development .
As a member of the benzoxazole family, 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride is classified as a heterocyclic compound. Its unique structure includes a benzene ring fused to an oxazole ring, which imparts specific chemical properties that are important for its biological activity.
The synthesis of 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride typically involves several synthetic routes. One common method includes the condensation of 2-aminophenol with appropriate aldehydes or ketones under controlled conditions. A notable approach is the use of nano-Zinc oxide as a catalyst in dimethylformamide at elevated temperatures .
The molecular structure of 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride can be described using its InChI key (DIUZVEJEXZPFCI-UHFFFAOYSA-N) and SMILES notation (CC(C)(C1=NC2=CC=CC=C2O1)N.Cl). The compound features a tertiary amine group attached to a benzoxazole moiety, which is crucial for its biological activity .
The compound's structural data includes:
The compound can undergo various chemical reactions typical of amines and heterocycles:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve optimal yields and selectivity.
The mechanism of action for 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride involves interactions with biological targets, particularly receptors involved in neurodegenerative diseases. It has been studied as a potential antagonist for adenosine A2A receptors, which play a significant role in neurological signaling pathways .
Research indicates that compounds similar to this have shown micromolar affinity towards A2A receptors, suggesting potential therapeutic applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .
The physical properties include:
Key chemical properties include:
The applications of 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride span various fields:
The benzoxazole scaffold (molecular formula: C₇H₅NO) is a bicyclic heteroaromatic system comprising fused benzene and oxazole rings. This planar structure confers exceptional versatility in drug design due to its capacity for hydrogen bonding (via N/O atoms), π-π stacking interactions, and hydrophobic contacts with biological targets [2] [3]. Its bioisosteric resemblance to purine bases (adenine/guanine) enables mimicry of nucleobases in nucleic acid interactions, underpinning broad pharmacological activities [3] .
Key pharmacological profiles of benzoxazole derivatives include:
Table 1: Clinically Utilized Benzoxazole-Based Drugs
Compound Name | Therapeutic Category | Molecular Target |
---|---|---|
Tafamidis | Transthyretin amyloidosis | Transthyretin stabilizer |
Calcimycin | Antibiotic | Ionophore |
Flunoxaprofen | NSAID | COX enzyme |
Chlorzoxazone | Muscle relaxant | GABAₐ receptor modulator |
2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride (CID: 61265349, C₁₀H₁₂ClN₂O) features a quaternary carbon linker between the benzoxazole and amine group, enhancing conformational flexibility. Key SAR insights include:
Table 2: Molecular Properties of 2-(1,3-Benzoxazol-2-yl)propan-2-amine Hydrochloride
Property | Value |
---|---|
Molecular Weight | 210.67 g/mol |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 3 (N,O of benzoxazole + amine) |
LogP (Predicted) | 2.1 ± 0.3 |
Topological Polar Surface Area | 52.4 Ų |
Synthesis typically employs catalytic cyclization strategies:
This scaffold demonstrates multifunctional bioactivity:
Table 3: Biological Activities of Key Derivatives
Derivative Structure | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|
5-Chloro-2-(1,3-benzoxazol-2-yl)propan-2-amine | VEGFR-2 inhibition | 0.42 µM |
Piperazine-linked benzoxazole | Antiproliferative (HCT-116 cells) | 1.8 µM |
Benzoxazole-benzamide conjugate | Bcl-2 downregulation | 2.3 µM |
Future directions include hybrid molecule design (e.g., benzoxazole-chalcone conjugates) and prodrug strategies to optimize pharmacokinetics [3] [6]. The scaffold’s synthetic flexibility and target diversity position it as a cornerstone in oncotherapeutics and CNS drug development.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9